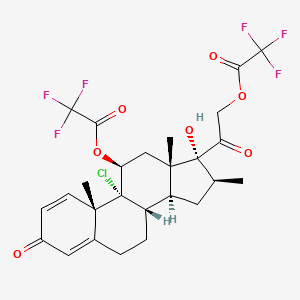

Beclomethasone 11,21-Ditrifluoroacetate

Description

Beclomethasone 11,21-Ditrifluoroacetate is a synthetic corticosteroid derivative of beclomethasone, modified with trifluoroacetyl ester groups at the 11β and 21-hydroxyl positions. This compound is primarily utilized as a reference standard in pharmaceutical research (e.g., TRC catalog number B131035) .

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-(2,2,2-trifluoroacetyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClF6O7/c1-12-8-16-15-5-4-13-9-14(34)6-7-21(13,2)23(15,27)18(40-20(37)26(31,32)33)10-22(16,3)24(12,38)17(35)11-39-19(36)25(28,29)30/h6-7,9,12,15-16,18,38H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYDPUIHRFNRRV-AEQILWRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClF6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Reagents and Conditions

Trifluoroacetylation typically requires reactive acylating agents such as TFAA or trifluoroacetyl chloride. In the synthesis of BDP, propionylation is achieved using propionic anhydride under mild conditions (20–25°C). For trifluoroacetylation, elevated temperatures (40–60°C) may be necessary due to the lower nucleophilicity of trifluoroacetate groups.

Key parameters from BDP synthesis:

-

Molar ratios: A 2:1 molar ratio of acylating agent to substrate ensures complete di-esterification.

-

Catalysts: p-Toluenesulfonic acid (0.02–0.6:1 mass ratio to substrate) accelerates reaction rates.

-

Reaction time: 3–4 hours for propionylation; trifluoroacetylation may require extended durations (6–8 hours).

Solvent Compatibility

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal for trifluoroacetylation, as they solubilize both steroid substrates and acylating agents. The BDP synthesis utilizes THF and DCM for sequential steps, suggesting a similar solvent gradient could be applied.

Purification and Characterization

Recrystallization Techniques

Crude beclomethasone derivatives are typically purified via recrystallization. For BDP, ethyl acetate with activated carbon achieves >99.5% purity. For the ditrifluoroacetate derivative, hexane/ethyl acetate mixtures (3:1 v/v) may serve as suitable recrystallization solvents.

Analytical Validation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method validated for BDP could be adapted for beclomethasone 11,21-ditrifluoroacetate:

-

Column: Phenomenex Luna C-18 (4.6 × 150 mm, 5 µm).

-

Mobile phase: Methanol:trifluoroacetic acid (85:15 v/v).

-

Detection: UV at 240 nm.

Hypothetical Synthetic Route for Beclomethasone 11,21-Ditrifluoroacetate

Building on the BDP methodology, the following pathway is proposed:

-

Step 1: Protection of 17α-Hydroxyl Group

-

React beclomethasone with trimethylsilyl chloride (TMSCl) in DCM to protect the 17α-hydroxyl group.

-

Conditions: 0°C, 2 hours, nitrogen atmosphere.

-

-

Step 2: Trifluoroacetylation at 11β and 21 Positions

-

Add TFAA (2.2 equivalents) and DMAP (0.1 equivalents) in DCM.

-

Conditions: 25°C, 6 hours.

-

-

Step 3: Deprotection

-

Remove TMS groups using tetrabutylammonium fluoride (TBAF) in THF.

-

Conditions: 0°C, 1 hour.

-

-

Step 4: Purification

-

Recrystallize from hexane/ethyl acetate.

-

Challenges and Considerations

-

Regioselectivity: Ensuring trifluoroacetylation occurs exclusively at 11β and 21 positions requires stringent control of steric and electronic factors.

-

Stability: Trifluoroacetate esters are more hydrolytically labile than propionates, necessitating anhydrous conditions.

-

Yield Optimization: Preliminary trials should explore varying equivalents of TFAA (1.8–2.5) and reaction temperatures (20–40°C).

Data Tables

Table 1. Comparison of Acylation Conditions for Beclomethasone Derivatives

Table 2. Recrystallization Solvents for Beclomethasone Derivatives

Chemical Reactions Analysis

Types of Reactions

Beclomethasone 11,21-Ditrifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroacetate groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

Beclomethasone acts by binding to glucocorticoid receptors in target tissues, leading to the modulation of inflammatory responses. It inhibits the release of inflammatory mediators such as cytokines and leukotrienes, thereby reducing inflammation and associated symptoms in conditions like asthma and allergic rhinitis .

Pharmacokinetics

Upon administration, beclomethasone 11,21-ditrifluoroacetate undergoes rapid hydrolysis to form active metabolites. The primary metabolite, beclomethasone-17-monopropionate, is responsible for most of the drug's therapeutic effects. The pharmacokinetic profile indicates that approximately 95% of the administered dose is converted to this active form in the lungs, allowing for localized action with minimal systemic exposure .

Clinical Applications

1. Asthma Management

Beclomethasone is widely used as a maintenance therapy for asthma. It helps improve lung function and decrease airway hyper-reactivity. Clinical studies have shown that it can significantly reduce the frequency of asthma exacerbations when used regularly .

2. Allergic Rhinitis

The compound is also effective in treating allergic rhinitis by alleviating nasal symptoms such as congestion and sneezing. It has been shown to prevent the recurrence of nasal polyps following surgical removal .

3. Dermatoses Treatment

In dermatology, beclomethasone is utilized for its anti-inflammatory properties in treating corticosteroid-responsive dermatoses. It helps reduce symptoms like itching and redness associated with various skin conditions .

Comparative Efficacy

Clinical trials comparing beclomethasone with other inhaled corticosteroids (ICS) have provided insights into its relative efficacy:

| Drug | Efficacy | Side Effects |

|---|---|---|

| Beclomethasone | Effective in improving FEV1 | Lower incidence of oral thrush |

| Fluticasone Propionate | Higher potency but more side effects | Increased hoarseness observed |

| Budesonide | Comparable efficacy | Similar side effects as beclomethasone |

Studies indicate that while fluticasone may offer greater potency at lower doses, beclomethasone has a favorable safety profile with fewer systemic effects .

Case Studies

Several case studies illustrate the successful application of beclomethasone in clinical settings:

-

Case Study 1: Pediatric Asthma Management

A study involving children aged 5-11 years demonstrated that regular use of beclomethasone significantly reduced asthma symptoms and improved quality of life compared to placebo controls. The children showed marked improvement in lung function tests after 12 weeks of treatment. -

Case Study 2: Adult Allergic Rhinitis

An adult patient with severe allergic rhinitis experienced significant relief from nasal congestion and sneezing after initiating treatment with beclomethasone nasal spray. Symptoms were controlled effectively over a six-month period without significant adverse effects.

Safety Profile

While generally well-tolerated, long-term use of beclomethasone may lead to potential side effects such as:

Mechanism of Action

Beclomethasone 11,21-Ditrifluoroacetate exerts its effects by binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Key Observations:

- In contrast, Beclomethasone Dipropionate is rapidly hydrolyzed in vivo to its active metabolites, which exhibit anti-inflammatory effects .

- Lipophilicity : The trifluoroacetate modification increases lipophilicity, which may enhance cell membrane permeability but reduce water solubility compared to dexamethasone acetate .

Metabolic and Clinical Relevance

- Beclomethasone Dipropionate: Hydrolyzed by esterases to 17-monopropionate (active) and 21-monopropionate. The 17-monopropionate has 25x higher receptor-binding affinity than the parent compound .

- Beclomethasone 11,21-Ditrifluoroacetate : The trifluoroacetyl groups resist hydrolysis, likely rendering it pharmacologically inactive unless modified. This property makes it valuable for metabolic studies rather than therapeutic applications .

- Dexamethasone 21-Acetate : Rapidly hydrolyzed to dexamethasone, providing immediate glucocorticoid effects. Its shorter half-life contrasts with the stability of trifluoroacetate derivatives .

Comparative Efficacy in Clinical Contexts

- Beclomethasone Dipropionate vs. Fluticasone Propionate : Fluticasone exhibits 2x higher potency due to its 17β-propionate group and greater receptor-binding affinity .

Q & A

(Basic) What are the validated analytical methods for confirming the structural integrity of Beclomethasone 11,21-Ditrifluoroacetate in synthetic batches?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use reversed-phase chromatography with fluorinated stationary phases to separate trifluoroacetate derivatives. Quantify using negative-ion electrospray ionization (ESI) with MRM transitions specific to the trifluoroacetate moiety (e.g., m/z 113 → 69) .

- Nuclear Magnetic Resonance (NMR): Employ -NMR to confirm the presence and position of trifluoroacetate groups. Compare chemical shifts with reference standards (e.g., δ = -75 to -78 ppm for trifluoroacetate esters) .

- Pharmacopeial Standards: Validate purity (>99%) using USP-grade methods, including HPLC with UV detection at 254 nm, as specified in pharmacopeial monographs for related corticosteroids .

(Advanced) How can researchers resolve contradictions in efficacy data between Beclomethasone 11,21-Ditrifluoroacetate and other corticosteroids in preclinical models?

Methodological Answer:

- Dose-Equivalency Calibration: Establish equipotent dosing using glucocorticoid receptor (GR) binding assays. For example, compare relative binding affinities (RBA) of Beclomethasone derivatives to fluticasone or budesonide in transfected HEK-293 cells expressing human GR .

- Delivery Device Standardization: Control for aerosol particle size (e.g., 1–5 µm MMAD) and lung deposition using cascade impactors in inhalation studies. Variability in delivery systems (MDI vs. DPI) can confound efficacy comparisons .

- Outcome Harmonization: Use standardized metrics (e.g., airway hyperresponsiveness to methacholine in asthma models) to reduce heterogeneity in preclinical data interpretation .

(Basic) What isotopic labeling strategies are applicable for tracking the metabolic fate of Beclomethasone 11,21-Ditrifluoroacetate?

Methodological Answer:

- Deuterium Labeling: Synthesize -isotopologues at metabolically stable positions (e.g., methyl groups on the pregnane backbone). Use high-resolution mass spectrometry (HRMS) to distinguish parent drug from metabolites in liver microsomal assays .

- -Labeling: Introduce at the C-21 position of the trifluoroacetate group. Track biliary excretion in rodent models via accelerator mass spectrometry (AMS) .

(Advanced) How does the trifluoroacetate esterification at positions 11 and 21 influence the pharmacokinetic profile of Beclomethasone compared to its dipropionate derivative?

Methodological Answer:

- Lipophilicity Modulation: Calculate logP values using shake-flask partitioning. Trifluoroacetate esters (logP ~2.1) exhibit lower lipophilicity than dipropionate derivatives (logP ~3.8), altering tissue retention in lung parenchyma .

- Esterase Stability: Conduct incubation studies in human plasma. Trifluoroacetate esters show faster hydrolysis (t1/2 = 15–30 min) compared to dipropionate (t1/2 > 2 hr), impacting systemic bioavailability .

(Basic) What synthetic routes are reported for introducing trifluoroacetate groups at positions 11 and 21 of Beclomethasone?

Methodological Answer:

- Thallium(III)-Mediated Esterification: React Beclomethasone with thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid (TFA). Isolate the intermediate arylthallium ditrifluoroacetate, then displace with iodine or nitrate to stabilize the ester .

- Direct Acylation: Use trifluoroacetic anhydride (TFAA) in dichloromethane with DMAP catalysis. Monitor reaction progress via -NMR to ensure complete substitution at both hydroxyl positions .

(Advanced) What experimental designs mitigate off-target effects when studying Beclomethasone 11,21-Ditrifluoroacetate’s anti-inflammatory mechanisms in vitro?

Methodological Answer:

- GR-Specific Antagonists: Pre-treat cells with mifepristone (10 µM) to block glucocorticoid receptors. Compare cytokine suppression (e.g., IL-6, TNF-α) in GR-knockout vs. wild-type macrophages .

- PFAS Interference Control: Include PFAS-free reagents (e.g., charcoal-stripped FBS) to avoid confounding effects from perfluoroalkyl substances (PFAS) in cell culture media .

(Basic) How is the purity of Beclomethasone 11,21-Ditrifluoroacetate validated for pharmacological studies?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomeric impurities. Validate purity >99.5% via peak area normalization .

- Elemental Analysis: Confirm fluorine content (theoretical: 27.8%) using combustion ion chromatography (CIC) to detect deviations ≥0.3% .

(Advanced) What computational approaches predict the metabolic stability of Beclomethasone 11,21-Ditrifluoroacetate’s trifluoroacetyl groups?

Methodological Answer:

- Density Functional Theory (DFT): Calculate hydrolysis activation energies for trifluoroacetate esters in aqueous environments. Correlate with experimental t1/2 values from liver microsome assays .

- Molecular Dynamics (MD): Simulate esterase binding pockets (e.g., human carboxylesterase 1) to predict susceptibility to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.